

Technical Support Center: Suppression of Current Collapse in GaN Power Devices

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Compound of Interest

Compound Name: Gallium nitride

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This technical support center provides researchers, scientists, and engineers with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the phenomenon of current collapse in **Gallium Nitride** (GaN) power devices.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments related to current collapse.

Q1: Why is my drain current significantly lower in pulsed I-V measurements compared to DC measurements, especially after high drain voltage stress?

Possible Cause: This is the classic signature of current collapse. When the device is in the OFF state with a high drain bias, electrons can be injected from the gate or channel and become trapped in various locations within the device structure. These trapped negative charges act as a "virtual gate," depleting the two-dimensional electron gas (2DEG) channel and thus reducing the drain current when the device is pulsed on.[1]

Troubleshooting Steps:

- **Identify the Trap Location:** The location of the traps (surface or buffer) can often be inferred from the type of stress that causes the most significant collapse.

- Surface Traps: If the current collapse is more pronounced after applying a high negative gate voltage (gate-lag measurements), surface traps are the likely culprit. These traps are located at the AlGaIn surface or at the interface between the passivation layer and the AlGaIn.[2]
- Buffer Traps: If the collapse is more severe after applying a high drain voltage (drain-lag measurements), traps in the GaN buffer layer are likely responsible.[2] This is particularly common in devices with carbon-doped buffer layers.[3]
- Analyze Recovery Time: The time it takes for the drain current to recover to its DC value after the stress is removed provides clues about the nature of the traps.
 - Slow Recovery (seconds to minutes): This indicates that the trapped electrons are being released slowly, which is characteristic of deep-level traps.[4]
 - Fast Recovery (microseconds to milliseconds): This suggests the involvement of shallower traps.
- Implement Suppression Techniques:
 - Surface Passivation: Ensure your device has an effective surface passivation layer. SiN_x is a common choice, but other materials like Al₂O₃, SiO₂, or AlON may offer better performance depending on the application.[5][6] The deposition method and surface preparation are critical.[7]
 - Field Plates: If your device design allows, the incorporation of a field plate can help to reshape the electric field at the gate edge, reducing the injection of hot electrons into trap states.

Q2: I've applied a passivation layer, but I still observe significant current collapse. What could be wrong?

Possible Causes:

- Suboptimal Passivation Quality: The effectiveness of a passivation layer is highly dependent on the deposition method (e.g., PECVD, ALD), the process parameters, and the pre-

deposition surface treatment.[7][8] An inadequate passivation layer can have a high density of interface traps.

- **Buffer Trapping Dominance:** If the primary source of trapping is within the buffer layer (e.g., carbon-related defects), surface passivation will have a limited effect.[3]
- **Passivation-Induced Stress:** The passivation layer itself can introduce mechanical stress, which may affect the piezoelectric properties of the AlGaN barrier and influence trapping.

Troubleshooting Steps:

- **Evaluate Passivation Interface:** Use characterization techniques like capacitance-voltage (C-V) or conductance measurements to estimate the interface trap density (D_{it}) at the passivation/AlGaN interface. A high D_{it} indicates a poor-quality interface.
- **Perform Temperature-Dependent Measurements:** The trapping and de-trapping processes are thermally activated. By performing pulsed measurements at different temperatures, you can extract the activation energy of the traps, which can help identify their physical origin.[3][9] For example, an activation energy of around 0.55 eV has been associated with iron (Fe) doping in the buffer.[10]
- **Consider Alternative Passivation:** Refer to the data in Table 1 to select a passivation material that has demonstrated superior performance in suppressing current collapse. For instance, AlON and Al_2O_3 have been shown to be very effective.[5]
- **Investigate Buffer Quality:** If buffer traps are suspected, you may need to investigate different buffer growth conditions or alternative buffer designs, such as incorporating an AlGaN back-barrier to improve carrier confinement.

Q3: My dynamic on-resistance (R_{on}) increases significantly after the device has been subjected to high voltage switching. How can I quantify and mitigate this?

Possible Cause: The increase in dynamic R_{on} is a direct consequence of current collapse. The depletion of the 2DEG channel by trapped charges effectively increases the channel resistance.

Troubleshooting Steps:

- **Accurate Measurement:** Use a dedicated dynamic R_{on} measurement setup, such as a double-pulse tester with a clamping circuit, to accurately characterize the R_{on} under realistic switching conditions.[11] Standard DC measurements will not capture this dynamic effect.
- **Vary Stress Conditions:** Measure the dynamic R_{on} as a function of the OFF-state drain voltage, switching frequency, and duty cycle to understand the severity of the trapping effects under different operating conditions.[12]
- **Correlate with Pulsed I-V:** Compare your dynamic R_{on} data with pulsed I-V measurements to confirm that the underlying mechanism is indeed current collapse.
- **Implement Mitigation Strategies:** The strategies for mitigating dynamic R_{on} increase are the same as those for suppressing current collapse in general:
 - Optimize surface passivation.
 - Employ field plate structures.
 - Improve buffer layer quality.
 - Consider alternative device structures like double heterostructures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental physical mechanism of current collapse in GaN HEMTs?

Current collapse is primarily caused by the trapping of electrons in deep-level defect states within the GaN HEMT structure.[9] When the device is subjected to high electric fields (typically in the OFF-state), electrons can gain enough energy to be injected from the gate or scattered out of the channel and subsequently captured by traps. These traps can be located at the AlGaN surface, within the AlGaN barrier, at the passivation/AlGaN interface, or deep within the GaN buffer layer.[13] The accumulated negative charge in these traps depletes the 2DEG channel through the "virtual gate" effect, leading to a reduction in the maximum drain current and an increase in the on-resistance.[1] The slow emission of electrons from these deep traps results in the transient nature of current collapse.[4]

Q2: What are the most common locations for traps that cause current collapse?

The primary locations for traps are:

- **The AlGaN Surface and Passivation Interface:** The surface of the AlGaN barrier is prone to the formation of dangling bonds and other defects that act as electron traps. The quality of the interface between the passivation layer and the AlGaN is critical.[2]
- **The GaN Buffer Layer:** Deep-level traps in the buffer, often related to impurities like carbon or iron, are a significant cause of current collapse, particularly under high drain bias.[3][10]

Q3: How does surface passivation help to suppress current collapse?

Surface passivation helps to suppress current collapse in several ways:

- **Reduces Surface State Density:** A high-quality passivation layer can effectively "passivate" or satisfy the dangling bonds on the AlGaN surface, reducing the number of available trap states.
- **Provides a Dielectric Barrier:** The passivation layer acts as an insulator, preventing electrons from being injected from the gate metal onto the AlGaN surface.
- **Modifies Surface Potential:** The fixed charges within the passivation layer or at its interface can favorably alter the surface potential, mitigating the depletion of the 2DEG.

Q4: What are the most effective passivation materials for mitigating current collapse?

While silicon nitride (SiN_x) is widely used, other materials have shown excellent results. The choice of passivation material is a trade-off between electrical performance, thermal stability, and process integration compatibility. Some of the most effective materials include:

- **Silicon Nitride (SiN_x):** The most common passivation material, its effectiveness is highly dependent on the deposition method and conditions.[8]
- **Aluminum Oxide (Al_2O_3):** Often deposited by atomic layer deposition (ALD), it can provide a very high-quality interface with a low trap density.[5]
- **Aluminum Oxynitride (AlON):** Has demonstrated superior performance in suppressing current collapse compared to SiN_x . [5]

- Silicon Dioxide (SiO_2): Can also be an effective passivation layer.[\[14\]](#)
- Magnesium Oxide (MgO) and Scandium Oxide (Sc_2O_3): Have shown nearly complete recovery of drain current in some device structures.[\[6\]](#)

Data Presentation

Table 1: Comparison of Passivation Layers for Current Collapse Suppression

Passivation Material	Deposition Method	Current Collapse Suppression	Key Findings	Reference
SiN _x	PECVD	~80-85% current recovery	A common and effective choice, but performance is highly process-dependent.	[6]
Al ₂ O ₃	ALD	Can achieve nearly complete current recovery.	Provides a high-quality interface with low trap density.	[5]
AlON	-	Superior to SiN _x ; ~13% current decrease at 400V.	Very effective at suppressing surface trapping.	[5]
SiO ₂	-	Effective suppression of current collapse.	Can be a viable alternative to SiN _x .	[14]
MgO	-	Nearly complete current recovery on GaN-cap structures.	Excellent passivation properties.	[6]
Sc ₂ O ₃	-	Nearly complete current recovery and good long-term stability.	Demonstrates superior long-term stability.	[6]

Note: The level of current collapse suppression can vary significantly depending on the device structure, epitaxial quality, and specific stress conditions.

Experimental Protocols

1. Pulsed I-V Measurement for Current Collapse Characterization

Objective: To quantify the reduction in drain current due to trapping effects by comparing the I-V characteristics under pulsed conditions from a quiescent OFF-state to the DC characteristics.

Methodology:

- Establish a Quiescent Bias Point (Stress Condition): Set the device to an OFF-state condition where trapping is expected to occur. A common quiescent bias is $V_{gs}(q) = -5V$ (below pinch-off) and $V_{ds}(q)$ swept from a low value (e.g., 20V) to a high value (e.g., 300V) in steps.[\[15\]](#)
- Apply Short Voltage Pulses: From the quiescent bias point, apply short voltage pulses to the gate and drain to momentarily turn the device ON and sweep the desired I-V curve.
 - Pulse Width: The pulse width should be short enough to prevent de-trapping during the measurement. Typical pulse widths range from hundreds of nanoseconds to a few microseconds.[\[12\]](#)
 - Duty Cycle: A low duty cycle is used to ensure the device spends most of its time at the quiescent stress bias.
- Acquire I-V Data: Measure the drain current (I_d) as a function of the pulsed drain voltage (V_{ds}) for various pulsed gate voltages (V_{gs}).
- Compare with DC I-V: Compare the pulsed I-V curves with the static (DC) I-V characteristics of the same device. The difference in the saturation current is a measure of the current collapse.

2. Dynamic On-Resistance (R_{on}) Measurement

Objective: To measure the on-resistance of the device under realistic switching conditions, capturing the impact of trapping effects.

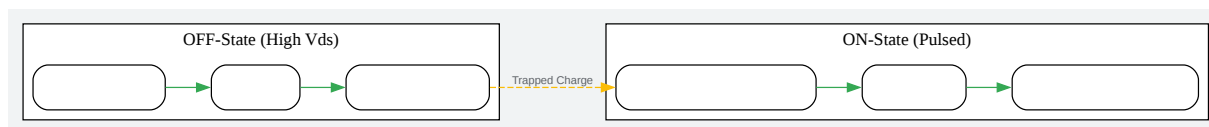
Methodology:

- Use a Double-Pulse Test Circuit: This circuit allows the device to be stressed with a high OFF-state voltage and then turned on to measure the on-state voltage and current. A

clamping circuit is often necessary to protect the measurement equipment from the high OFF-state voltage.[11]

- First Pulse: Apply a first long pulse to the gate of the device under test (DUT) to build up current in an inductor to the desired test level.
- OFF-State Stress: Turn off the DUT for a specific duration. During this time, the inductor current circulates through a freewheeling diode, and the DUT is subjected to a high drain-source voltage, inducing trapping.
- Second Pulse: Apply a second short pulse to the gate of the DUT to turn it on again.
- Measure $V_{ds(on)}$ and I_d : During the second "on" pulse, measure the on-state drain-source voltage ($V_{ds(on)}$) and the drain current (I_d).
- Calculate Dynamic R_{on} : The dynamic on-resistance is calculated as $R_{on} = V_{ds(on)} / I_d$.
- Repeat for Different Stress Conditions: Repeat the measurement for various OFF-state stress voltages and durations to characterize the dynamic R_{on} behavior.

Visualizations



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Caption: Mechanism of current collapse in GaN HEMTs.

Caption: Troubleshooting workflow for current collapse.

Caption: Key techniques for suppressing current collapse.

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References

- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. eej.aut.ac.ir [eej.aut.ac.ir]
- 3. Temperature-Dependent Dynamic Degradation of Carbon-Doped GaN HEMTs | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]
- 5. liras.kuleuven.be [liras.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. ecs.confex.com [ecs.confex.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Temperature-Independent Current Dispersion in 0.15 μm AlGaIn/GaN HEMTs for 5G Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
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